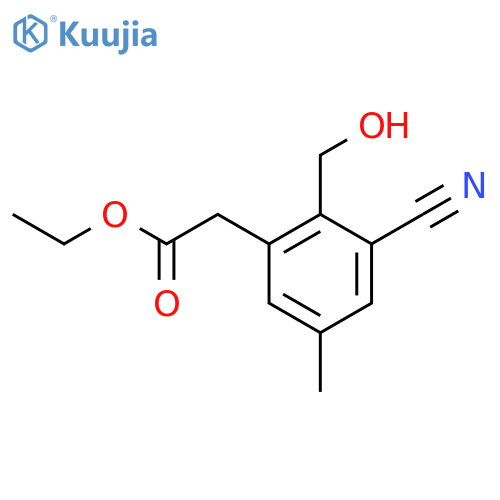Cas no 1804509-14-5 (Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate)

1804509-14-5 structure
商品名:Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate
CAS番号:1804509-14-5
MF:C13H15NO3
メガワット:233.263103723526
CID:5002343
Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate
-
- インチ: 1S/C13H15NO3/c1-3-17-13(16)6-10-4-9(2)5-11(7-14)12(10)8-15/h4-5,15H,3,6,8H2,1-2H3
- InChIKey: KAFUADIIYRXRMO-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CC1C=C(C)C=C(C#N)C=1CO)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 307
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 70.3
Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010013214-500mg |
Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate |
1804509-14-5 | 97% | 500mg |
798.70 USD | 2021-07-05 | |
| Alichem | A010013214-250mg |
Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate |
1804509-14-5 | 97% | 250mg |
484.80 USD | 2021-07-05 | |
| Alichem | A010013214-1g |
Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate |
1804509-14-5 | 97% | 1g |
1,490.00 USD | 2021-07-05 |
Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
1804509-14-5 (Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate) 関連製品
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
